3-bromo-1H-indol-5-amine
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Overview
Description
3-bromo-1H-indol-5-amine is a compound that has been used in the development of pan-HER inhibitors . It has been found to be an effective molecular skeleton for developing both reversible and irreversible pan-HER inhibitors .
Molecular Structure Analysis
Indole, the core structure of 3-bromo-1H-indol-5-amine, is a heterocyclic system that contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), which makes them aromatic in nature .Chemical Reactions Analysis
3-bromo-1H-indol-5-amine has been used in the design, synthesis, and biological evaluation of pan-HER inhibitors . For instance, compound C5, with the molecular skeleton of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, displayed irreversible binding just like other effective pan-HER inhibitors .Scientific Research Applications
Chemical Rearrangements and Synthesis
- Amine-induced Rearrangements : 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone reacts with primary amines to produce rearranged amides, potentially leading to the creation of substituted indole-3-acetic acids and β-substituted tryptamines (Sanchez & Parcell, 1990).
- Regioselective C(sp2)-H Dual Functionalization : This process involves bromo-amination of indoles, providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).
Synthesis of Derivatives and Compounds
- Synthesis of Indole Derivatives : 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, important in anti-inflammatory compounds, are synthesized through a concise, regioselective process (Sharma, Sharma, Kashyap, & Bhagat, 2020).
- Synthesis of 3-Hydroxyl-bromo Indole Derivatives : These derivatives, significant in medicine and industry, have been synthesized, demonstrating applications in antitumor activities and as analgesics (Wei, 2011).
Pharmaceutical Applications
- Antitumor Activities : 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, synthesized from 5-bromo-1H-indole, showed promising in vitro antitumor activities against HMEC cell lines (Houxing, 2009).
- Synthesis of Indole-2-Carboxamides : Novel 3,5-substituted-indole-2-carboxamides have been synthesized, indicating potential therapeutic applications (Bratton, Roth, Trivedi, & Unangst, 2000).
Chemical Reactions and Catalysis
- Palladium-Catalyzed Amination : Novel amination reactions of electron-rich indole derivatives, leading to bioactive amino-functionalized indole derivatives (Schwarz, Tillack, Alex, Sayyed, Jackstell, & Beller, 2007).
- Amination/Cyclization Cascade in Pyrroloindolines : Silver-mediated amination of bromopyrroloindolines with 2-ethynylanilines, demonstrating the potential for synthesizing complex indole alkaloids (Hakamata, Ueda, & Tokuyama, 2019).
Mechanism of Action
Future Directions
3-bromo-1H-indol-5-amine has shown potential in the development of both reversible and irreversible pan-HER inhibitors . This suggests that it could be further explored for the development of antitumor drugs . Indole derivatives, in general, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-bromo-1H-indol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSOVVBYVLPWHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-indol-5-amine |
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